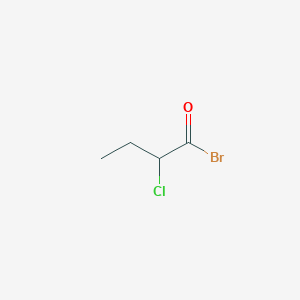

alpha-Bromobutanoyl chloride

説明

α-Bromobutanoyl chloride (CAS 22118-12-3) is a halogenated acyl chloride with the molecular formula C₄H₆BrClO and the SMILES notation O=C(Cl)C(Br)CC . Structurally, it features a bromine atom at the α-carbon position adjacent to the carbonyl group, making it highly reactive in nucleophilic acyl substitution and electrophilic reactions. This compound is widely used in organic synthesis for introducing bromine and acyl moieties, particularly in the preparation of α-thioamides and other functionalized intermediates .

Key identifiers include:

- InChI Key: DROZQELYZZXYSX-UHFFFAOYSA-N

- Synonyms: 2-Bromobutanoyl chloride, α-Bromobutyryl chloride, 2-Bromobutyryl chloride .

Commercial availability varies by supplier, with CymitQuimica offering quantities from 1g to 25g, though larger volumes (e.g., 50mg–50mg) are listed as discontinued .

特性

分子式 |

C4H6BrClO |

|---|---|

分子量 |

185.45 g/mol |

IUPAC名 |

2-chlorobutanoyl bromide |

InChI |

InChI=1S/C4H6BrClO/c1-2-3(6)4(5)7/h3H,2H2,1H3 |

InChIキー |

JYUCZVAYUWBHNE-UHFFFAOYSA-N |

正規SMILES |

CCC(C(=O)Br)Cl |

製品の起源 |

United States |

科学的研究の応用

Pharmaceutical Applications

Alpha-bromobutanoyl chloride is primarily utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases.

1.1 Synthesis of Bioactive Molecules

- Triazole Derivatives : Recent research highlights the use of alpha-bromobutanoyl chloride in synthesizing 3,4,5-trisubstituted-1,2,4-triazole derivatives. These compounds exhibit significant alpha-glucosidase inhibitory potential, suggesting their utility in managing diabetes through inhibition of carbohydrate-hydrolyzing enzymes .

- Antimicrobial Agents : The compound has been employed in synthesizing bromophenol derivatives, which have shown promising antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These derivatives are being explored for their ability to combat multidrug-resistant pathogens .

Organic Synthesis

Alpha-bromobutanoyl chloride serves as a crucial intermediate in various organic synthesis processes.

2.1 Precursor for Carolic Acid

- The compound is used as a precursor for the synthesis of carolic acid by reacting with ethoxymagnesiomalonic ester. This reaction demonstrates its role in producing naturally occurring secondary metabolites found in plants like Carthamus tinctorius and Calendula officinalis .

2.2 Synthesis of Amides and Thioamides

- Alpha-bromobutanoyl chloride can be converted into alpha-bromoamides and extended-chain alpha-thioamides through nucleophilic substitution reactions. These transformations are essential for developing various pharmaceutical agents .

Case Study 1: Development of Antidiabetic Agents

In a study conducted by Nafeesa et al., alpha-bromobutanoyl chloride was integral in synthesizing triazole derivatives that showed promise as antidiabetic agents due to their ability to inhibit alpha-glucosidase activity. This underscores the compound's potential in drug development aimed at managing diabetes .

Case Study 2: Antibacterial Activity

Research on bromophenol derivatives synthesized from alpha-bromobutanoyl chloride revealed significant antibacterial properties against resistant strains like MRSA. The study integrated chemistry with microbiological assessments to evaluate the efficacy of these compounds .

Data Tables

類似化合物との比較

Key Observations:

Synthetic Methods: α-Bromobutanoyl chloride and 2-bromopentanoyl chloride are synthesized via Method F (oxalyl chloride, DCM, catalytic DMF), yielding quantitative conversion to brown solids . In contrast, 2-bromo-3-phenylpropanoyl chloride uses Method G (thionyl chloride in CCl₄), achieving 83% yield as a pale yellow oil . The lower yield here may reflect steric hindrance from the phenyl group or side reactions.

Aromatic Substituents: The phenyl group in 2-bromo-3-phenylpropanoyl chloride introduces steric and electronic effects, likely reducing reaction efficiency compared to aliphatic analogs.

Functional Group Consistency :

- All three compounds exhibit identical IR carbonyl stretching frequencies (1783 cm⁻¹), confirming the preservation of the acid chloride functional group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。